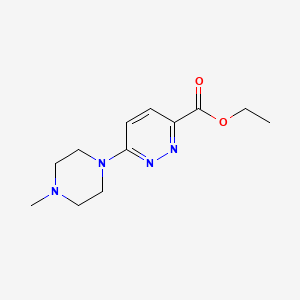

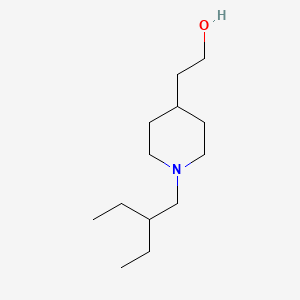

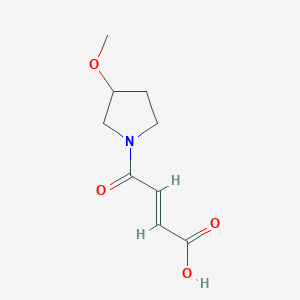

(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

説明

(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-MOPBA, is an organic compound from the pyrrolidone family. It is a white crystalline solid that is soluble in water, ethanol and other polar solvents. 4-MOPBA is an important building block for the synthesis of various biologically active molecules and has been used in a wide range of scientific research applications.

科学的研究の応用

C3-Aminomethylation and C3-Arylmethylation of Imidazo[1,2-a]pyridines

This compound has been utilized in the electrooxidative aminomethylation and arylmethylation of imidazo[1,2-a]pyridines . The process is notable for its regio- and chemoselectivity, operating under air and metal/oxidant-free conditions. This method is significant for the late-stage derivatization of natural products and drugs, using N-methyl amines as a one-carbon source.

Synthesis of Trifluoroethoxylated Dihydropyrrolidones

Another application is in the synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This innovative approach enables the trifluoroethoxylation of non-activated sp3 C–H bonds without the need for halogens or guiding groups. The resulting α,β-unsaturated-γ-butyrolactams can be further functionalized, showing potential anti-tumor activity and serving as hit compounds for drug discovery.

Electrochemical Synthesis

The compound is involved in electrochemical synthesis methods that are environmentally benign. These methods can be extended to the late-stage derivatization of natural products and pharmaceuticals, providing a green chemistry approach to complex molecular transformations .

Domino Synthesis Approach

It serves as a precursor in a domino synthesis approach for generating various functionalized molecules. This is particularly useful in creating compounds with potential biological activities, such as anti-tumor agents .

Late-Stage Functionalization of Pharmaceuticals

The compound’s reactivity profile makes it suitable for late-stage functionalization of pharmaceuticals. This allows for the modification of existing drugs to improve their efficacy, reduce side effects, or alter their pharmacokinetic properties .

Regioselective Transformations

Its use in regioselective transformations is crucial for the synthesis of complex molecules where the control of the addition site is essential. This is particularly important in the synthesis of molecules with multiple reactive sites .

Chemoselective Transformations

Similarly, its role in chemoselective transformations ensures that only the desired chemical changes occur in the presence of multiple possible reactive sites, which is vital for maintaining the integrity of sensitive molecules during synthesis .

Green Chemistry Applications

Lastly, the compound is instrumental in advancing green chemistry applications. Its involvement in reactions that can be carried out under metal-free and oxidant-free conditions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

特性

IUPAC Name |

(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-14-7-4-5-10(6-7)8(11)2-3-9(12)13/h2-3,7H,4-6H2,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQOJGWNFONWBI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

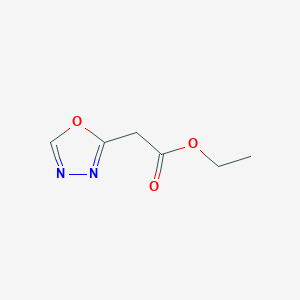

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)

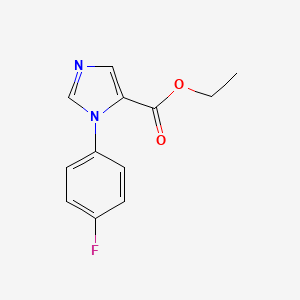

![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)